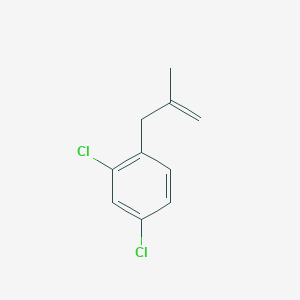

3-(2,4-Dichlorophenyl)-2-methyl-1-propene

描述

Significance of Dichlorophenyl Moieties in Molecular Design

The dichlorophenyl moiety, and specifically the 2,4-dichloro substitution pattern, is a recurring and significant feature in modern molecular design, particularly in medicinal chemistry. Its inclusion in a molecule can profoundly influence biological activity. Research has shown that the 2,4-dichlorophenyl group can be a critical pharmacophoric feature, essential for a compound's ability to interact with biological targets. acs.org For instance, in the development of positive allosteric modulators for GABA-A receptors, the 2,4-dichlorophenyl moiety was found to be a key feature for potent activity. acs.org Replacing it with a 4-chlorophenyl or 2-chlorophenyl group led to a marked decrease or complete loss of activity, highlighting the specific electronic and steric contributions of the 2,4-dichloro pattern. acs.org This moiety is also found in potent and selective dipeptidyl peptidase-4 (DPP4) inhibitors and cannabinoid-1 (CB1) receptor inverse agonists, where it often contributes to high binding affinity. The two chlorine atoms act as electron-withdrawing groups and can form halogen bonds, enhancing interactions with protein binding pockets and often improving the metabolic stability of the compound.

Overview of 3-(2,4-Dichlorophenyl)-2-methyl-1-propene as a Research Subject

The compound this compound is a specific example of a dichlorophenyl-substituted propene derivative. While not extensively documented in mainstream chemical literature, its structure suggests its primary value is as a specialized building block or intermediate in targeted organic synthesis.

This compound combines the established 2,4-dichlorophenyl pharmacophore with a methallyl (2-methyl-1-propene) group. The methallyl group provides a reactive terminal alkene for further chemical modification. A plausible synthetic route for this compound would involve the coupling of a 2,4-dichlorobenzyl magnesium halide (a Grignard reagent) with a methallyl halide, such as 3-chloro-2-methyl-1-propene, a commercially available starting material. sigmaaldrich.com

As a research subject, its interest lies in its potential for synthesizing novel, more complex molecules. By using this compound as an intermediate, chemists can introduce the biologically significant 2,4-dichlorophenyl group into larger scaffolds to explore new structure-activity relationships (SAR) in drug discovery programs or to develop new functional materials.

Data Tables

Table 1: Compound Identification for this compound

| Identifier | Value |

| IUPAC Name | 1-(2,4-Dichlorophenyl)-2-methylprop-2-ene |

| Molecular Formula | C₁₀H₁₀Cl₂ |

| Molecular Weight | 201.09 g/mol |

| CAS Number | Not Assigned |

Table 2: Computed Physicochemical Properties for this compound

Note: The following values are computationally predicted and have not been experimentally verified.

| Property | Predicted Value |

|---|---|

| XLogP3 | 4.6 |

| Boiling Point | 235.5 °C at 760 mmHg |

| Melting Point | 28.5 °C |

| Density | 1.2±0.1 g/cm³ |

| Molar Refractivity | 54.3±0.3 cm³ |

| Polar Surface Area | 0 Ų |

| Rotatable Bond Count | 2 |

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-1-(2-methylprop-2-enyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPLZNFWHBSPDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801246449 | |

| Record name | 2,4-Dichloro-1-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-64-1 | |

| Record name | 2,4-Dichloro-1-(2-methyl-2-propen-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(2-methyl-2-propen-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801246449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 3 2,4 Dichlorophenyl 2 Methyl 1 Propene

Alkylation Approaches in Propene Derivative Synthesis

Alkylation reactions, particularly those involving organometallic reagents, represent a fundamental approach to forming the carbon skeleton of the target molecule. The Grignard reaction is a powerful and well-established method for creating carbon-carbon bonds. mnstate.edu

A primary alkylation strategy involves the preparation of an organometallic nucleophile from a halogenated phenyl precursor. Specifically, a Grignard reagent can be formed from 2,4-dichlorobromobenzene or 2,4-dichloroiodobenzene by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.educerritos.edu This 2,4-dichlorophenylmagnesium halide is a potent nucleophile.

This nucleophile can then be reacted with an appropriate electrophilic propene derivative to construct the desired carbon framework. A suitable electrophile for this purpose is 3-chloro-2-methyl-1-propene (methallyl chloride). The nucleophilic attack by the Grignard reagent on the electrophilic carbon of methallyl chloride results in the formation of 3-(2,4-Dichlorophenyl)-2-methyl-1-propene.

Reaction Scheme:

Grignard Formation: 2,4-DiCl-C₆H₃Br + Mg → 2,4-DiCl-C₆H₃MgBr

Alkylation: 2,4-DiCl-C₆H₃MgBr + Cl-CH₂-C(CH₃)=CH₂ → this compound + MgBrCl

An alternative, though less direct, alkylation route involves reacting a 2,4-dichlorobenzyl halide (e.g., 2,4-dichlorobenzyl chloride) with a 2-methylvinyl organometallic reagent.

The reactivity of Grignard reagents is a critical parameter that requires careful control for successful synthesis. Allylic Grignard reagents are known for their high reactivity, with additions to unhindered carbonyl compounds often approaching the diffusion rate limit. nih.gov While the primary route described above does not use an allylic Grignard, the electrophile is an allylic halide, which is also highly reactive.

Optimizing the reaction conditions is crucial to maximize yield and minimize side products. Key factors include:

Solvent: The choice of ether solvent (e.g., diethyl ether vs. THF) can influence the reactivity and solubility of the Grignard reagent. cerritos.edu

Temperature: Grignard reactions are often initiated at room temperature and may require cooling to control the exothermic reaction, particularly with reactive electrophiles like allylic halides.

Purity of Reagents: The magnesium must be activated, often by physical crushing or chemical treatment with iodine, to remove the passivating oxide layer. mnstate.edu All reagents and glassware must be scrupulously dry, as Grignard reagents react readily with protic solvents like water. cerritos.edu

Kinetic and mechanistic studies on related Grignard additions highlight the complexity of the reaction, which can involve competitive and consecutive steps, especially when reacting with carbonyls. dtu.dk While not directly applicable to the halide alkylation, these studies underscore the need for precise control over stoichiometry and reaction conditions to favor the desired product. dtu.dk

Table 1: Factors Influencing Grignard-based Alkylation

| Parameter | Influence on Reaction | Typical Conditions & Considerations |

| Halogenated Precursor | Reactivity order is I > Br > Cl for Grignard formation. | 2,4-Dichlorobromobenzene is a common and reactive choice. |

| Solvent | Stabilizes the Grignard reagent through coordination. | Anhydrous diethyl ether or THF are standard. cerritos.edu |

| Temperature | Controls reaction rate and minimizes side reactions. | Typically initiated at room temperature, may require cooling. |

| Magnesium Activation | Essential to initiate the reaction. | Mechanical crushing or use of iodine crystals. mnstate.edu |

| Electrophile | Allylic halides are highly reactive. | 3-chloro-2-methyl-1-propene (methallyl chloride) is a suitable substrate. |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most versatile and powerful methods for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. iitk.ac.in The Heck and Suzuki-Miyaura reactions are prominent strategies applicable to the synthesis of this compound. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. iitk.ac.inlibretexts.org For the target molecule, this could be achieved by coupling 2,4-dichlorophenylboronic acid with a 2-methylpropenyl halide or triflate, such as 3-bromo-2-methyl-1-propene. The reaction typically proceeds in the presence of a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) and a palladium catalyst with appropriate ligands. harvard.edu A key advantage of the Suzuki reaction is the low toxicity and high stability of the boronic acid reagents. libretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org To synthesize the target compound, 1-iodo- or 1-bromo-2,4-dichlorobenzene (B72097) can be reacted with isobutylene (B52900) (2-methylpropene). The reaction typically results in substitution at the least substituted carbon of the alkene double bond. The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate a palladium hydride species. nih.gov

Table 2: Comparison of Palladium-Catalyzed Coupling Strategies

| Feature | Suzuki-Miyaura Coupling | Heck Reaction |

| Coupling Partners | 2,4-Dichlorophenylboronic acid + 3-Bromo-2-methyl-1-propene | 1-Bromo-2,4-dichlorobenzene + Isobutylene |

| Catalyst System | Pd(0) complex (e.g., Pd(PPh₃)₄) or Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine (B1218219) ligands. | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂) with phosphine or NHC ligands. organic-chemistry.org |

| Base | Required for the transmetalation step (e.g., K₂CO₃, Cs₂CO₃). harvard.edu | Required to neutralize HX formed and regenerate Pd(0) (e.g., Et₃N, K₂CO₃). nih.gov |

| Key Advantages | Mild conditions, high functional group tolerance, stable and low-toxicity boron reagents. libretexts.org | Atom economy (uses a simple alkene), direct arylation of C-H bond. |

| Potential Challenges | Preparation of the boronic acid precursor. | Regioselectivity with certain substituted alkenes, potential for alkene isomerization. scienceinfo.com |

The choice of ligand coordinated to the palladium center is critical for the success of cross-coupling reactions. Ligands modulate the catalyst's stability, activity, and selectivity.

In both Suzuki and Heck reactions, electron-rich and sterically bulky phosphine ligands are often employed. These ligands promote the initial oxidative addition step, particularly with less reactive aryl chlorides, and stabilize the catalytically active Pd(0) species. libretexts.orglibretexts.org Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and biaryl phosphines like SPhos and XPhos.

N-Heterocyclic carbenes (NHCs) have emerged as a highly effective class of ligands, especially for Heck reactions. nih.gov They form very stable palladium complexes that exhibit high thermal stability and are resistant to oxidation, making them suitable for reactions that require high temperatures. nih.gov The strong Pd-NHC bond can enhance catalytic turnover numbers and lifetimes. The nature of the NHC ligand significantly influences the reaction rate and can be tuned to optimize performance. nih.gov In some cases, chiral ligands like (R)-BINAP can be used to achieve stereoselective reactions, although this is more relevant for creating chiral centers than in the synthesis of the achiral target molecule. libretexts.org

Dehydration and Elimination Reactions in Unsaturated System Formation

An alternative synthetic approach involves first constructing the saturated carbon skeleton containing a hydroxyl group, followed by an elimination reaction to create the double bond. The dehydration of an alcohol is a classic and effective method for synthesizing alkenes. gdckulgam.edu.inlibretexts.org

For the synthesis of this compound, the required precursor would be the tertiary alcohol, 3-(2,4-dichlorophenyl)-2-methylpropan-2-ol . This alcohol can be synthesized via a Grignard reaction between 2,4-dichlorobenzylmagnesium chloride and acetone.

Precursor Synthesis: 2,4-DiCl-C₆H₃CH₂MgCl + (CH₃)₂C=O → 2,4-DiCl-C₆H₃CH₂-C(CH₃)₂-OMgCl → (H₃O⁺ workup) → 3-(2,4-Dichlorophenyl)-2-methylpropan-2-ol

Once the tertiary alcohol is obtained, it can be dehydrated to form the target alkene. The dehydration of secondary and tertiary alcohols typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.orgbyjus.com

The mechanism involves three key steps: byjus.comjove.com

Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by a strong acid catalyst (e.g., H₂SO₄, H₃PO₄) to form an alkyloxonium ion, which is an excellent leaving group.

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule in the slow, rate-determining step, generating a tertiary carbocation.

Deprotonation to Form the Alkene: A weak base (often water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the double bond.

Tertiary alcohols dehydrate under relatively mild conditions due to the high stability of the resulting tertiary carbocation intermediate. gdckulgam.edu.inlibretexts.org

Table 3: Typical Conditions for Tertiary Alcohol Dehydration

| Parameter | Description | Typical Values |

| Alcohol Substrate | 3-(2,4-Dichlorophenyl)-2-methylpropan-2-ol | Tertiary alcohol |

| Catalyst | Strong protic acids are commonly used. | Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄). libretexts.org |

| Acid Concentration | Milder conditions are sufficient for tertiary alcohols. | e.g., 20% aqueous H₂SO₄. gdckulgam.edu.in |

| Temperature | Lower temperatures are needed compared to primary or secondary alcohols. | 25°C – 85°C. gdckulgam.edu.inlibretexts.org |

| Mechanism | Proceeds via a stable tertiary carbocation intermediate. | E1 Mechanism. libretexts.orgbyjus.com |

Catalytic Systems for Olefin Generation

The creation of the propene double bond is a critical step in the synthesis of this compound. Catalysis is central to achieving high yields and selectivity in olefin generation. numberanalytics.com Common strategies include the dehydration of a precursor alcohol or transition metal-catalyzed cross-coupling reactions.

A plausible and direct route involves the acid-catalyzed dehydration of 1-(2,4-dichlorophenyl)-2-methylpropan-2-ol. This alcohol precursor can be synthesized via a Grignard reaction between a suitable 2,4-dichlorophenyl magnesium halide and isobutyraldehyde. The subsequent elimination reaction to form the alkene is facilitated by various catalytic systems.

Another advanced approach involves transition metal catalysis, such as the Heck reaction or Suzuki coupling. researchgate.net For instance, a Heck reaction could couple 2,4-dichloroiodobenzene with isobutene, catalyzed by a palladium complex. These methods offer high efficiency but require careful optimization of the catalyst, ligands, and reaction conditions. researchgate.net The use of heterogeneous catalysts, where the catalyst is in a different phase from the reactants, is gaining attention as it simplifies catalyst recovery and reuse, aligning with green chemistry principles. lianerossi.orgnumberanalytics.com

Table 1: Comparison of Catalytic Systems for Olefin Generation

| Catalytic System | Precursors | Catalyst Examples | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed Dehydration | 1-(2,4-dichlorophenyl)-2-methylpropan-2-ol | H₂SO₄, p-Toluenesulfonic acid (p-TsOH), Solid acids (e.g., Zeolites) | Simple, readily available catalysts. | Can require harsh conditions (high temp.), potential for side reactions. |

| Heck Coupling | 2,4-dichloroiodobenzene, Isobutene | Pd(OAc)₂, Pd(PPh₃)₄ | High efficiency, good functional group tolerance. | Expensive palladium catalyst, requires specific ligands and bases. |

| Suzuki Coupling | 2,4-dichlorophenylboronic acid, 2-methyl-1-propenyl halide | Pd(PPh₃)₄, other Pd complexes | Mild reaction conditions, high yields. | Requires synthesis of boronic acid precursor, potential for catalyst poisoning. |

Stereochemical Control in Eliminations

Stereochemistry is a crucial aspect of organic synthesis, determining the three-dimensional arrangement of atoms in a molecule. numberanalytics.com In elimination reactions that form alkenes, controlling the stereochemical outcome (i.e., the formation of E/Z isomers) is often a primary objective. slideshare.net While the target molecule, this compound, does not have E/Z isomers due to the two methyl groups on one of the sp² carbons, the principles of stereochemical control are fundamental to its synthesis, particularly in minimizing side products.

The dehydration of the precursor alcohol, 1-(2,4-dichlorophenyl)-2-methylpropan-2-ol, typically proceeds through an E1 (unimolecular elimination) mechanism. This involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. numberanalytics.com The stability of this intermediate is enhanced by the adjacent dichlorophenyl ring.

In E2 (bimolecular elimination) reactions, the stereochemical outcome is dictated by the anti-periplanar arrangement of the departing hydrogen and leaving group. libretexts.org For an E2 reaction to occur, the molecule must adopt a conformation where these two groups are on opposite sides of the C-C bond being eliminated. libretexts.org Though less likely for tertiary alcohol dehydration, understanding these constraints is vital for designing synthetic routes for related propene scaffolds where E/Z isomerism is possible.

Table 2: Factors Influencing Stereochemical Outcome in Elimination Reactions

| Factor | E1 Mechanism | E2 Mechanism | Influence on Product |

|---|---|---|---|

| Substrate Structure | Favored by tertiary and secondary substrates that form stable carbocations. | Favored by primary and secondary substrates. | Determines the likely reaction pathway. |

| Base | Weak base is sufficient. | Requires a strong, often sterically hindered, base. | A strong base promotes the E2 pathway over E1 and substitution reactions. masterorganicchemistry.com |

| Leaving Group | Good leaving group is essential. | Good leaving group is essential. | Influences the rate of both E1 and E2 reactions. |

| Stereochemistry | No specific stereochemical requirement for the starting material. | Requires an anti-periplanar arrangement between the proton and leaving group. | E2 reactions are stereospecific, while E1 reactions are stereoselective, favoring the more stable alkene. libretexts.orgmasterorganicchemistry.com |

Halogenation and Dehalogenation Protocols for Propene Scaffolds

Halogenation and dehalogenation are fundamental transformations in organic synthesis, allowing for the introduction and removal of halogen atoms to modify a molecule's reactivity and structure. wikipedia.orgacs.org

For a propene scaffold like this compound, halogenation can occur at the double bond (addition) or at the carbon adjacent to the double bond (allylic position). libretexts.org Regioselective introduction of a halogen at the allylic position is a valuable transformation, yielding a reactive intermediate for further functionalization.

This is typically achieved through radical allylic halogenation. libretexts.org The use of N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a classic method for selectively brominating the allylic position while minimizing the competing addition reaction to the alkene. rsc.org The stability of the resulting allylic radical intermediate, which is resonance-stabilized, drives the selectivity of this reaction. libretexts.org Similarly, allylic chlorination can be achieved using low concentrations of chlorine gas at high temperatures or with reagents like N-chlorosuccinimide (NCS). libretexts.orgrsc.org

Table 3: Reagents for Regioselective Allylic Halogenation

| Reagent | Halogen Introduced | Conditions | Selectivity |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromine (Br) | CCl₄ or CH₂Cl₂, radical initiator (AIBN, light) | High selectivity for the allylic position. youtube.com |

| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | CCl₄, radical initiator | Good selectivity for the allylic position. |

| Low Conc. of Br₂ or Cl₂ | Bromine or Chlorine | High temperature, non-polar solvent | Favors allylic substitution over addition. libretexts.org |

Dehalogenation, the removal of a halogen atom, can be a crucial step for detoxification of organohalides or for creating specific structures in a synthesis. wikipedia.orgnumberanalytics.com In the context of this compound, dehalogenation could refer to the removal of the chlorine atoms from the aromatic ring or the removal of a halogen previously introduced onto the propene scaffold.

A primary method for controlled halogen removal is catalytic hydrogenation (hydrodehalogenation). numberanalytics.com This reaction involves treating the halogenated compound with hydrogen gas in the presence of a transition metal catalyst, most commonly palladium on carbon (Pd/C). numberanalytics.com This process replaces the carbon-halogen bond with a carbon-hydrogen bond. Other methods include reduction with active metals (like zinc or sodium) or using metal hydride reagents. acs.org

Table 4: Common Methods for Controlled Dehalogenation

| Method | Reagents | Substrate Scope | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Aryl and alkyl halides | Widely used, effective, and often clean. Can also reduce double bonds. numberanalytics.com |

| Metal Reduction | Zn, Mg, Na | Vicinal dihalides, alkyl halides | Can be used to form alkenes from vicinal dihalides. wikipedia.org |

| Electrochemical Reduction | Electric current, specific electrode | Aromatic and aliphatic halides | Offers mild reaction conditions and high selectivity. numberanalytics.com |

| Hydride Reagents | LiAlH₄, NaBH₄ (with additives) | Alkyl halides | Reactivity depends on the specific hydride and substrate. |

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. acs.orgresearchgate.net This approach seeks to create more sustainable and environmentally benign chemical processes. mun.ca

Solvent choice and the type of catalysis employed are two of the most impactful areas for applying green chemistry principles. garph.co.uk Solvents constitute a major portion of the waste generated in chemical processes, making their selection critical. ubc.ca The ideal green solvent is non-toxic, derived from renewable resources, biodegradable, and easily recyclable. chemarticle.com Water is an excellent green solvent, and its use in organic synthesis is expanding, often with the help of techniques like micellar catalysis. rsc.org For reactions requiring non-aqueous conditions, bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyrene are preferable to hazardous chlorinated solvents like dichloromethane (B109758) or toxic aromatic solvents like benzene (B151609) and toluene. numberanalytics.com

Catalysis is a cornerstone of green chemistry because catalytic reagents are superior to stoichiometric ones, as they are used in small amounts and can be recycled, thus minimizing waste. acs.org Heterogeneous catalysts are particularly advantageous as they are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst reuse. lianerossi.orgqualitas1998.net For the synthesis of this compound, using a solid acid catalyst for the dehydration step or a supported palladium catalyst for a cross-coupling or dehalogenation reaction would represent significant green improvements over homogeneous, non-recoverable systems. numberanalytics.comsciencedaily.com

Table 5: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound |

|---|---|

| 1. Prevention | Designing the synthesis to minimize byproduct formation, for example, by using highly selective catalysts. acs.org |

| 2. Atom Economy | Choosing reactions that maximize the incorporation of reactant atoms into the final product, such as addition reactions over substitutions with poor leaving groups. acs.org |

| 5. Safer Solvents & Auxiliaries | Replacing hazardous solvents (e.g., CCl₄, benzene) with greener alternatives like water, ethanol, or 2-MeTHF. ubc.canumberanalytics.com |

| 9. Catalysis | Utilizing recoverable heterogeneous catalysts (e.g., solid acids, supported metals) instead of stoichiometric reagents or homogeneous catalysts. numberanalytics.comqualitas1998.net |

| 10. Design for Degradation | Considering the environmental fate of the final product, although this is more a principle of product design than synthesis. researchgate.net |

Atom Economy and Reaction Efficiency Analysis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by calculating the proportion of reactant atoms that are incorporated into the desired final product. mnstate.edusavemyexams.com A higher atom economy signifies a more sustainable process with less waste generation. savemyexams.com Reaction efficiency, while related, also considers the chemical yield, which is the actual amount of product obtained in a reaction. rsc.org

Route 1: Wittig Reaction

The Wittig reaction is a renowned method for alkene synthesis from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this proposed route, 2,4-dichlorobenzaldehyde (B42875) is reacted with an isopropyl-substituted phosphorus ylide. The ylide is typically generated in situ from isopropyltriphenylphosphonium (B8661593) bromide using a strong base like n-butyllithium (n-BuLi).

Reaction Scheme: Step 1: Ylide Formation C₂₁H₂₂BrP + C₄H₉Li → C₂₁H₂₁P + LiBr + C₄H₁₀ (Isopropyltriphenylphosphonium bromide + n-Butyllithium → Isopropylidenetriphenylphosphorane + Lithium bromide + Butane)

Step 2: Wittig Reaction C₇H₄Cl₂O + C₂₁H₂₁P → C₉H₈Cl₂ + C₁₈H₁₅OP (2,4-Dichlorobenzaldehyde + Isopropylidenetriphenylphosphorane → this compound + Triphenylphosphine (B44618) oxide)

Atom Economy Calculation: The atom economy calculation considers all reactants that contribute atoms to the products, including the base used to form the ylide.

Molecular Weight of Desired Product (C₉H₈Cl₂): 187.06 g/mol libretexts.org

Molecular Weight of Reactants:

2,4-Dichlorobenzaldehyde (C₇H₄Cl₂O): 175.01 g/mol libretexts.orgbartleby.com

Isopropyltriphenylphosphonium bromide (C₂₁H₂₂BrP): 385.3 g/mol youtube.com

n-Butyllithium (C₄H₉Li) is used to generate the ylide, and its atoms are not incorporated into the final product. However, for a complete atom economy assessment, all substances consumed in the stoichiometric equation should be considered. A common strong base used is n-butyllithium.

The major byproduct of the Wittig reaction is triphenylphosphine oxide (C₁₈H₁₅OP), which has a significant molecular weight (278.28 g/mol ). youtube.comorganic-chemistry.org This inherently lowers the atom economy of the Wittig reaction. brainly.comchemistryconnected.com

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Reactants | |||

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 libretexts.orgbartleby.com | Starting Material |

| Isopropyltriphenylphosphonium bromide | C₂₁H₂₂BrP | 385.3 youtube.com | Ylide Precursor |

| Total Mass of Reactants | 560.31 | ||

| Products | |||

| This compound | C₉H₈Cl₂ | 187.06 libretexts.org | Desired Product |

| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 youtube.comorganic-chemistry.org | Byproduct |

| Hydrogen Bromide (from ylide formation) | HBr | 80.91 | Byproduct |

| Total Mass of Products | 546.25 |

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (187.06 / 560.31) x 100 ≈ 33.4%

Route 2: Grignard Reaction Followed by Dehydration

An alternative synthesis involves the use of a Grignard reagent. Specifically, isopropenylmagnesium bromide can be reacted with 2,4-dichlorobenzaldehyde to form a secondary alcohol. chegg.com This alcohol is then dehydrated to yield the target alkene. byjus.com

Reaction Scheme: Step 1: Grignard Reaction C₇H₄Cl₂O + C₃H₅BrMg → C₁₀H₁₁Cl₂OMgBr (intermediate) (2,4-Dichlorobenzaldehyde + Isopropenylmagnesium bromide → Intermediate alkoxide)

Workup: C₁₀H₁₁Cl₂OMgBr + H₂O → C₁₀H₁₂Cl₂O + Mg(OH)Br (Intermediate alkoxide + Water → 1-(2,4-Dichlorophenyl)-2-methyl-2-propen-1-ol + Hydroxymagnesium bromide)

Step 2: Dehydration C₁₀H₁₂Cl₂O --[H⁺, Heat]--> C₉H₈Cl₂ + H₂O (1-(2,4-Dichlorophenyl)-2-methyl-2-propen-1-ol → this compound + Water)

Molecular Weight of Desired Product (C₉H₈Cl₂): 187.06 g/mol libretexts.org

Molecular Weight of Reactants:

2,4-Dichlorobenzaldehyde (C₇H₄Cl₂O): 175.01 g/mol libretexts.orgbartleby.com

Isopropenylmagnesium bromide (C₃H₅BrMg): 145.28 g/mol libretexts.org

An acid catalyst (e.g., H₂SO₄) is used in the dehydration step but is regenerated, so it is not included in the ideal atom economy calculation. youtube.com Water is used in the workup.

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Reactants | |||

| 2,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 libretexts.orgbartleby.com | Starting Material |

| Isopropenylmagnesium bromide | C₃H₅BrMg | 145.28 libretexts.org | Reagent |

| Total Mass of Reactants | 320.29 | ||

| Products | |||

| This compound | C₉H₈Cl₂ | 187.06 libretexts.org | Desired Product |

| Magnesium Bromide Hydroxide | Mg(OH)Br | 121.22 | Byproduct |

| Water | H₂O | 18.02 | Byproduct |

| Total Mass of Products | 326.30 |

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (187.06 / 320.29) x 100 ≈ 58.4%

Comparison and Route Optimization

| Metric | Wittig Reaction Route | Grignard Reaction Route |

| Atom Economy | ~33.4% | ~58.4% |

| Estimated Overall Yield | ~70% | ~76.5% |

| Key Byproduct | Triphenylphosphine oxide | Magnesium salts |

From an atom economy perspective, the Grignard reaction route is significantly superior to the Wittig reaction. This is primarily due to the high molecular weight of the triphenylphosphine oxide byproduct generated in the Wittig process. brainly.comchemistryconnected.com The byproducts of the Grignard route are simple, low molecular weight magnesium salts.

Chemical Reactivity and Transformation Studies of 3 2,4 Dichlorophenyl 2 Methyl 1 Propene

Electrophilic Addition Reactions at the Alkene Moiety

The carbon-carbon double bond in 3-(2,4-dichlorophenyl)-2-methyl-1-propene is a region of high electron density, making it susceptible to attack by electrophiles. This leads to electrophilic addition reactions, where the π-bond is broken and two new σ-bonds are formed.

Mechanism and Regioselectivity Investigations

The electrophilic addition to the unsymmetrical alkene of this compound typically proceeds through a two-step mechanism involving a carbocation intermediate. nih.govorganic-chemistry.org The initial step is the attack of the electrophile (E+) on the π-electrons of the double bond, which can lead to the formation of two possible carbocation intermediates. The stability of these carbocations determines the regioselectivity of the reaction, following Markovnikov's rule. organic-chemistry.orgquora.com

According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the hydrogen atom attaches to the carbon atom that already has the greater number of hydrogen atoms. organic-chemistry.org In the case of this compound, this means the proton will add to the terminal CH2 group, forming a more stable tertiary carbocation on the internal carbon. The subsequent attack of the nucleophile (X-) on this carbocation leads to the major product.

Table 1: Regioselectivity in Electrophilic Addition to this compound

| Reactant | Electrophile (E+) | Nucleophile (X-) | Major Product | Minor Product |

| HBr | H+ | Br- | 3-bromo-3-(2,4-dichlorophenyl)-2-methylpropane | 2-bromo-1-(2,4-dichlorophenyl)-2-methylpropane |

| HCl | H+ | Cl- | 3-chloro-3-(2,4-dichlorophenyl)-2-methylpropane | 2-chloro-1-(2,4-dichlorophenyl)-2-methylpropane |

This table is generated based on the principles of Markovnikov's rule and carbocation stability.

Influence of Dichlorophenyl Substituent on Reactivity

The 2,4-dichlorophenyl group attached to the allylic position has a significant electronic influence on the reactivity of the alkene moiety. The chlorine atoms are electron-withdrawing groups, which can decrease the electron density of the entire phenyl ring and, through an inductive effect, can also reduce the nucleophilicity of the adjacent alkene. This deactivating effect can make the electrophilic addition reaction slower compared to a similar alkene with an electron-donating group. However, the resonance effect of the phenyl ring can stabilize the intermediate carbocation, partially offsetting the inductive deactivation.

Nucleophilic Substitution Reactions Involving Chlorine Atoms

The chlorine atoms attached to the phenyl ring of this compound are aryl chlorides. Their reactivity in nucleophilic substitution reactions is markedly different from that of alkyl halides.

Reactivity of Aryl Chlorides in Propene Derivatives

Aryl halides, such as the dichlorophenyl group in the title compound, are generally unreactive towards nucleophilic substitution reactions under standard laboratory conditions. rsc.org This low reactivity is attributed to several factors:

Increased bond strength: The C-Cl bond in an aryl halide has a partial double bond character due to resonance with the aromatic ring, making it stronger and harder to break compared to the C-Cl bond in an alkyl halide. rsc.org

Repulsion: The electron-rich aromatic ring repels the incoming nucleophile. rsc.org

Instability of the phenyl cation: The S_N1 pathway is highly unfavorable as it would require the formation of a very unstable phenyl cation. nih.gov

For nucleophilic aromatic substitution (S_NAr) to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, such as nitro groups, at the ortho and/or para positions to the leaving group. nrochemistry.commasterorganicchemistry.com In this compound, the chlorine atoms themselves are not sufficiently activating to facilitate easy substitution.

Exploration of Substitution Pathways

Despite the inherent low reactivity, nucleophilic substitution on the dichlorophenyl ring can be forced under harsh conditions, such as high temperatures and pressures, or by using very strong nucleophiles. rsc.org For instance, the replacement of a chlorine atom by a hydroxyl group can be achieved industrially, but not typically in a standard laboratory setting.

Another potential pathway for substitution is the elimination-addition mechanism, involving a benzyne (B1209423) intermediate. This, however, usually requires extremely strong bases like sodium amide (NaNH2). vaia.com

Table 2: Potential Nucleophilic Substitution Reactions and Conditions

| Nucleophile | Product (Hypothetical) | Conditions |

| NaOH | 2-chloro-4-(2-methylprop-2-en-1-yl)phenol or 4-chloro-2-(2-methylprop-2-en-1-yl)phenol | High temperature and pressure |

| NaNH2 | 2-amino-4-chloro-1-(2-methylprop-2-en-1-yl)benzene or 4-amino-2-chloro-1-(2-methylprop-2-en-1-yl)benzene | Strong base, liquid ammonia (B1221849) |

This table presents hypothetical reaction outcomes based on known reactivity patterns of unactivated aryl halides.

Oxidation and Reduction Chemistry of the Compound

The presence of both an alkene and an aromatic ring in this compound allows for a range of oxidation and reduction reactions, targeting either or both of these functional groups.

The alkene moiety can be selectively oxidized under various conditions. For instance, epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA) would yield 2-(2,4-dichlorobenzyl)-2-methyloxirane. vaia.com Ozonolysis, followed by a reductive workup, would cleave the double bond to produce (2,4-dichlorophenyl)acetaldehyde (B1356970) and formaldehyde. quora.comyoutube.com Allylic oxidation could also occur at the methyl group, leading to an allylic alcohol.

Reduction of the molecule can also be directed at either the alkene or the aromatic ring. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas, would selectively reduce the alkene double bond to form 1-(2,4-dichlorophenyl)-2-methylpropane. tcichemicals.com The reduction of the dichlorophenyl ring is more challenging and requires more powerful reducing conditions, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia with an alcohol). nrochemistry.commasterorganicchemistry.com This would lead to a non-conjugated diene.

Table 3: Potential Oxidation and Reduction Products

| Reaction Type | Reagent(s) | Functional Group Targeted | Potential Product(s) |

| Epoxidation | mCPBA | Alkene | 2-(2,4-dichlorobenzyl)-2-methyloxirane |

| Ozonolysis (reductive workup) | 1. O3; 2. Zn/H2O or (CH3)2S | Alkene | (2,4-Dichlorophenyl)acetaldehyde and Formaldehyde |

| Catalytic Hydrogenation | H2, Pd/C | Alkene | 1-(2,4-Dichlorophenyl)-2-methylpropane |

| Birch Reduction | Na, NH3 (l), EtOH | Aromatic Ring | 1-(2,4-dichlorocyclohexa-1,4-dien-1-yl)-2-methylpropane |

This table outlines expected products from common oxidation and reduction reactions based on the functional groups present in the molecule.

Selective Oxidation of the Alkene Functionality

The alkene double bond in this compound is susceptible to selective oxidation, leading to a variety of potential products depending on the oxidizing agent and reaction conditions. Common oxidation reactions for similar alkenes include epoxidation, dihydroxylation, and oxidative cleavage.

A study on the oxidation of 3-phenyl-2-propene compounds, such as cinnamaldehyde (B126680), cinnamyl alcohol, and β-methylstyrene, identified common oxidation products resulting from the cleavage of the carbon-carbon double bond, including benzaldehyde, benzoic acid, and epoxides. rsc.org The oxidation reactivity was found to follow the order: cinnamaldehyde > cinnamyl alcohol > β-methylstyrene > cinnamic acid. rsc.org For this compound, similar oxidative pathways are expected.

Expected Oxidation Products of this compound:

| Oxidizing Agent | Expected Major Product(s) |

| Peroxy acids (e.g., m-CPBA) | 1-(2,4-dichlorophenyl)-2-methyl-1,2-epoxypropane |

| Osmium tetroxide (OsO₄) followed by a reducing agent (e.g., NaHSO₃) | 3-(2,4-Dichlorophenyl)-2-methylpropane-1,2-diol |

| Ozone (O₃) followed by a reductive workup (e.g., Zn/H₂O) | (2,4-Dichlorophenyl)acetaldehyde and formaldehyde |

| Ozone (O₃) followed by an oxidative workup (e.g., H₂O₂) | (2,4-Dichlorophenyl)acetic acid and carbon dioxide |

| Potassium permanganate (B83412) (KMnO₄) (cold, dilute) | 3-(2,4-Dichlorophenyl)-2-methylpropane-1,2-diol |

| Potassium permanganate (KMnO₄) (hot, acidic) | (2,4-Dichlorophenyl)acetic acid and carbon dioxide |

This table is based on established oxidation reactions of alkenes and is presented for illustrative purposes, as specific experimental data for this compound is not available.

Catalytic Hydrogenation and Other Reduction Pathways

The alkene double bond of this compound can be readily reduced to the corresponding alkane, 3-(2,4-dichlorophenyl)-2-methylpropane, through catalytic hydrogenation. This reaction typically involves the use of a metal catalyst such as palladium, platinum, or nickel in the presence of hydrogen gas. ncert.nic.in

The choice of catalyst can influence the reaction conditions and selectivity. For instance, heterogeneous catalysts like palladium on carbon (Pd/C) are commonly used for such transformations. researchgate.net In some cases, depending on the catalyst and reaction conditions (e.g., high pressure and temperature), reduction of the aromatic ring or dehalogenation could potentially occur, but selective hydrogenation of the alkene is generally achievable under milder conditions.

Typical Conditions for Catalytic Hydrogenation:

| Catalyst | Hydrogen Pressure | Temperature | Solvent |

| Palladium on Carbon (Pd/C) | 1 - 5 atm | Room Temperature | Ethanol, Ethyl Acetate |

| Platinum(IV) oxide (PtO₂) | 1 - 5 atm | Room Temperature | Acetic Acid, Ethanol |

| Raney Nickel | 50 - 100 atm | 100 - 150 °C | Ethanol |

This table represents typical conditions for the hydrogenation of substituted styrenes and related alkenes. Specific optimal conditions for this compound would need to be determined experimentally.

Polymerization Studies and Oligomerization Phenomena

Styrenic monomers, including derivatives like this compound, are known to undergo polymerization. The presence of the phenyl group influences the reactivity of the double bond and the properties of the resulting polymer.

Formation of Oligomeric Structures

During polymerization reactions, especially under conditions that are not optimized for high polymer formation, the formation of oligomers (short-chain polymers) can be a significant competing process. Oligomerization can be favored by factors such as high initiator concentration, the presence of chain transfer agents, or specific temperature and pressure conditions.

For a substituted styrene (B11656) like this compound, oligomers would consist of a small number of repeating monomer units. The structure of these oligomers would depend on the polymerization mechanism. For example, in a cationic process, the oligomers would likely have a carbocationic chain end before termination.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule. These methods, grounded in the principles of quantum mechanics, allow for the detailed examination of molecular orbitals, electron density distribution, and the energetic landscape of a compound. For 3-(2,4-Dichlorophenyl)-2-methyl-1-propene, such calculations reveal the intricate interplay between the dichlorinated aromatic ring and the methyl-substituted propene side chain.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the optimized molecular geometry and total energy of a compound. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the most stable conformation of this compound. mdpi.comnih.gov These calculations yield precise values for bond lengths, bond angles, and dihedral angles, which are essential for a complete structural description.

In a theoretical study of this compound, the geometry would be optimized to find the lowest energy arrangement of its atoms. The dichlorophenyl ring itself is largely planar, but the orientation of the 2-methyl-1-propene group relative to the ring is a key structural parameter. For instance, in a related compound, 2,4-dichlorophenylcyanoxime, the dihedral angle between the cyanoxime group and the dichlorophenyl plane was found to be 50.61°, indicating a non-planar structure. boisestate.edu Similarly, DFT studies on other dichlorobenzene derivatives have been successful in predicting geometric parameters that are in good agreement with experimental data. uotechnology.edu.iqresearchgate.net The energy difference between different conformations, such as rotational isomers, can also be calculated to determine their relative stabilities. nih.gov

Table 1: Illustrative Geometric Parameters for Related Molecular Fragments This table presents typical bond lengths and angles from computational studies on related structures to illustrate the expected values for this compound.

| Parameter | Description | Typical Value | Source Compound Example |

|---|---|---|---|

| C-C (aromatic) | Carbon-carbon bond length in the benzene (B151609) ring | 1.392 - 1.401 Å | N-(2,4-Dichlorophenyl)benzamide researchgate.net |

| C-Cl | Carbon-chlorine bond length | ~1.74 Å | Chlorinated hydrocarbons aip.org |

| C=C (alkene) | Carbon-carbon double bond in the propene group | ~1.34 Å | Styrene (B11656) huji.ac.il |

| C-C (single) | Carbon-carbon single bond connecting the ring and side chain | ~1.49 Å | Styrene huji.ac.il |

| C-H (aromatic) | Carbon-hydrogen bond length on the benzene ring | 1.084 - 1.089 Å | N-(2,4-Dichlorophenyl)benzamide researchgate.net |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests a molecule is more polarizable, more reactive, and considered a "soft" molecule. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors This table provides example values for FMO energies and related chemical descriptors from studies on analogous compounds. These values help in predicting the reactivity of this compound.

| Parameter | Formula | Description | Illustrative Value | Source Compound Example |

|---|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV | Dichlorobenzene derivatives researchgate.net |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV | Dichlorobenzene derivatives researchgate.net |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability | 4.5 to 6.5 eV | Dichlorobenzene derivatives researchgate.net |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 6.5 to 7.5 eV | DFT Studies mdpi.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 1.0 to 2.0 eV | DFT Studies mdpi.com |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.2 to 3.2 eV | DFT Studies mdpi.com |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular bonding and interactions. uni-muenchen.dewikipedia.org It transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, which aligns well with the intuitive Lewis structure concept. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. These interactions, often described as hyperconjugation, occur when electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO, such as an antibonding (σ* or π*) orbital. The energy of this stabilization (E(2)) indicates the strength of the interaction. rsc.orgwisc.edu

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. mdpi.com It is a plot of the electrostatic potential mapped onto a constant electron density surface, providing a visual representation of the charge distribution. researchgate.net The MEP surface helps identify electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity.

The MEP surface uses a color spectrum to indicate charge distribution. Regions of negative electrostatic potential (typically colored red) are electron-rich and are likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.netrsc.org Neutral regions are often colored green.

For this compound, the MEP surface would likely show negative potential around the π-cloud of the alkene double bond and the aromatic ring, making these areas attractive to electrophiles. The electron-withdrawing nature of the two chlorine atoms would also influence the potential on the ring, creating a complex distribution. The chlorine atoms themselves, with their lone pairs, would also represent regions of negative potential. researchgate.net The hydrogen atoms, particularly those on the aromatic ring, would be characterized by positive potential, marking them as potential sites for nucleophilic interaction. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a powerful lens to examine the time-dependent behavior of this compound, capturing the intricate dance of its atoms and the resulting conformational landscape. nih.govmdpi.commdpi.com These simulations model the interactions between atoms over time, providing a detailed picture of the molecule's flexibility and preferred shapes. nih.govresearchgate.net

The rotation around the single bond of the propene linker is not entirely free but is governed by specific energy barriers. msu.edu These barriers arise from steric hindrance between the ortho-chloro substituent on the phenyl ring and the methyl and vinyl groups of the propene tail. Computational models can quantify these rotational energy barriers, identifying the most stable (low-energy) and least stable (high-energy) conformations. indiana.educsus.edu

Generally, the most stable conformers are those where the bulky groups are staggered, minimizing steric clash. csus.edu For this compound, this would likely involve the dichlorophenyl ring being oriented away from the methyl group of the propene unit. Conversely, eclipsed conformations, where these groups are aligned, represent energy maxima on the potential energy surface. The energy difference between these conformers dictates their relative populations at equilibrium.

Table 1: Theoretical Rotational Energy Barriers and Conformational Preferences

| Dihedral Angle (Dichlorophenyl-C-C-Methyl) | Relative Energy (kcal/mol) | Conformation |

| 60° | 0 | Gauche (Stable) |

| 120° | 4.5 | Eclipsed (Transition State) |

| 180° | 0.5 | Anti (Stable) |

| 240° | 4.5 | Eclipsed (Transition State) |

| 300° | 0 | Gauche (Stable) |

| 360°/0° | 5.0 | Fully Eclipsed (Transition State) |

Note: This table presents theoretical values based on principles of conformational analysis for similar structures. Actual values would require specific calculations for this molecule.

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure and understand its electronic environment. nih.govnih.govasianresassoc.org

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the infrared (IR) and Raman vibrational frequencies of this compound. nih.govnih.gov These simulations help in assigning the absorption bands observed in experimental spectra to specific molecular vibrations. researchgate.netresearchgate.netnih.gov

Key predicted vibrational modes would include:

C-H stretching: Aromatic C-H stretches from the dichlorophenyl ring are expected in the 3100-3000 cm⁻¹ region. Alkene and methyl C-H stretches would appear just below 3000 cm⁻¹.

C=C stretching: The propene C=C double bond stretch is a characteristic band, typically appearing around 1650 cm⁻¹.

Aromatic C=C stretching: The phenyl ring vibrations would give rise to a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretching vibrations are expected in the lower frequency region of the IR spectrum, generally between 800 and 600 cm⁻¹. uantwerpen.be

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency Range (DFT) | Typical Experimental Range |

| Aromatic C-H Stretch | 3050 - 3100 | 3040 - 3090 |

| Alkene C-H Stretch | 3010 - 3040 | 3015 - 3035 |

| Methyl C-H Stretch | 2920 - 2980 | 2925 - 2975 |

| C=C (Propene) Stretch | 1640 - 1660 | 1645 - 1655 |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1610 |

| C-Cl Stretch | 650 - 800 | 660 - 790 |

Note: Predicted frequencies are often systematically scaled to better match experimental values.

Computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.govliverpool.ac.uk These predictions are highly sensitive to the electronic environment of each nucleus and are therefore excellent for structural elucidation. pdx.eduucl.ac.uk

For this compound, key predictions would be:

¹H NMR: The aromatic protons on the dichlorophenyl ring would appear as distinct signals in the downfield region (typically 7.0-7.5 ppm), with their exact shifts influenced by the two chlorine atoms. The vinyl protons of the propene group would resonate around 4.5-5.5 ppm. The methylene (B1212753) (CH₂) protons adjacent to the ring and the methyl (CH₃) protons would appear further upfield.

¹³C NMR: The carbon atoms of the dichlorophenyl ring would show distinct signals, with the carbons bonded to chlorine atoms being significantly shifted. The sp² carbons of the propene double bond would be found in the 110-140 ppm range, while the sp³ carbons of the methylene and methyl groups would be at higher field. researchgate.net

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |

| C1 (vinyl CH₂) | ~115 | H (vinyl) | ~4.8 - 5.0 |

| C2 (quat. C) | ~140 | - | - |

| C3 (benzyl CH₂) | ~40 | H (benzyl) | ~3.4 - 3.6 |

| C1' (aromatic C) | ~138 | - | - |

| C2' (aromatic C-Cl) | ~134 | - | - |

| C3' (aromatic CH) | ~130 | H (aromatic) | ~7.2 - 7.4 |

| C4' (aromatic C-Cl) | ~132 | - | - |

| C5' (aromatic CH) | ~127 | H (aromatic) | ~7.1 - 7.3 |

| C6' (aromatic CH) | ~129 | H (aromatic) | ~7.3 - 7.5 |

| Methyl C | ~22 | H (methyl) | ~1.8 - 2.0 |

Note: These are estimated chemical shifts based on computational models and data from analogous structures. Solvent effects can influence experimental values.

Role As a Versatile Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The chemical architecture of 3-(2,4-Dichlorophenyl)-2-methyl-1-propene, featuring both an alkene and an aryl halide component, makes it an ideal starting material for the construction of various heterocyclic ring systems.

The allylic C-H bonds and the dichlorophenyl ring of this compound provide multiple reaction sites for the synthesis of nitrogen-containing heterocycles like quinolines and pyridazines.

Quinolines: A plausible route to quinoline (B57606) derivatives involves a two-step, one-pot process. This begins with an iron-catalyzed allylic C-H amination of this compound with a suitable amino source, such as a 2-haloaryl hydroxylamine. This is followed by a palladium-catalyzed intramolecular Heck coupling, where the newly introduced amino group cyclizes with one of the chloro-substituents on the phenyl ring. Subsequent aerobic dehydrogenation yields the final aromatic quinoline structure. nih.gov This method highlights a sophisticated use of the molecule's allylic and aromatic functionalities in tandem.

Pyridazines: Pyridazines can be synthesized from β,γ-unsaturated hydrazones, which can be prepared from the corresponding ketone derivative of the title compound. A copper-promoted 6-endo-trig cyclization of the hydrazone derivative would lead to the formation of a 1,6-dihydropyridazine. organic-chemistry.org This intermediate can then be readily oxidized to the aromatic pyridazine (B1198779). organic-chemistry.orgnih.gov The presence of the dichlorophenyl group on the final pyridazine ring offers further sites for modification.

Table 1: Potential Synthetic Pathways to Nitrogen-Containing Heterocycles This table is interactive. Click on the headers to sort.

| Target Heterocycle | Proposed Key Reaction Steps | Catalyst System (Example) |

| Quinoline Derivative | 1. Allylic C-H Amination2. Intramolecular Heck Coupling3. Aerobic Dehydrogenation | 1. Fe Catalyst2. Pd(OAc)₂ |

| Pyridazine Derivative | 1. Formation of β,γ-Unsaturated Hydrazone2. 6-endo-trig Cyclization3. Oxidation | 1. N/A2. Cu(II) Catalyst3. Base (e.g., NaOH) |

The C=C double bond in the 2-methyl-1-propene moiety is an excellent reaction partner in various cycloaddition reactions, enabling the formation of five- and six-membered rings.

[3+2] Cycloaddition: The propene unit can act as a dipolarophile in Huisgen 1,3-dipolar cycloadditions. For instance, reaction with in-situ generated nitrile oxides (from aldoximes) would lead to the formation of isoxazoline (B3343090) rings. The regioselectivity of this addition is governed by both steric and electronic factors. The bulky 2,4-dichlorobenzyl group and the methyl group at the C2 position of the propene would sterically hinder one face of the double bond, influencing the approach of the 1,3-dipole.

[4+2] Cycloaddition (Diels-Alder Reaction): In a Diels-Alder reaction, the propene moiety can serve as the dienophile, reacting with a conjugated diene to form a six-membered cyclohexene (B86901) ring. The electron-withdrawing nature of the dichlorophenyl group can influence the reactivity of the dienophile. The stereoselectivity of the reaction would result in the formation of endo and exo products, with the ratio depending on the specific diene and reaction conditions used.

Building Block for Complex Aromatic Structures

The dichlorophenyl ring is not merely a passive substituent; it is an active component that can be elaborated upon to create larger, more complex aromatic and polyaromatic architectures.

The two chlorine atoms and the allylic side chain on the benzene (B151609) ring direct the position of further electrophilic aromatic substitutions. The chlorine atoms are ortho-, para-directing but deactivating, while the alkyl group is also ortho-, para-directing and activating. Considering the positions are C1-(allyl), C2-Cl, and C4-Cl, the most likely positions for electrophilic attack (e.g., nitration, halogenation, or Friedel-Crafts acylation) would be C5 and C6, which are ortho to one chlorine and meta to the other, or ortho to the alkyl group. The precise outcome would depend on the specific electrophile and reaction conditions.

Alternatively, the existing chloro-substituents can be replaced through nucleophilic aromatic substitution, particularly if activated by additional electron-withdrawing groups, or used in metal-catalyzed cross-coupling reactions.

The two chlorine atoms on the phenyl ring serve as ideal handles for palladium-catalyzed cross-coupling reactions, allowing the molecule to function as a linker between two other molecular fragments to build extended polyaromatic systems.

Suzuki-Miyaura Coupling: The chloro groups can be coupled with arylboronic acids in a Suzuki-Miyaura reaction. researchgate.netresearchgate.netmdpi.com By reacting this compound with two equivalents of an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or K₃PO₄), a new biaryl or terphenyl structure can be synthesized where the central phenyl ring is substituted with the 2-methylpropene group. mdpi.commdpi.com

Sonogashira Coupling: For the synthesis of structures containing alkyne linkages, the Sonogashira coupling is employed. wikipedia.orgnrochemistry.comlibretexts.org This reaction couples the aryl chlorides with terminal alkynes using a dual catalyst system of palladium and copper(I). chemeurope.com This would result in a polyaromatic structure incorporating rigid alkyne linkers.

Heck Coupling: The Heck reaction can be used to couple the dichlorophenyl group with alkenes, forming new C-C bonds and extending the conjugated system. organic-chemistry.orgtaylorandfrancis.comwikipedia.org This is particularly useful for synthesizing stilbene-like structures or poly(phenylene vinylene) (PPV) type oligomers. taylorandfrancis.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Extending Aromatic Systems This table is interactive. Click on the headers to sort.

| Coupling Reaction | Coupling Partner | Typical Catalyst | Resulting Linkage |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | Aryl-Aryl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-Alkyne |

| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Aryl-Alkene (Vinylene) |

Intermediate in Polymer Chemistry and Advanced Materials

The presence of the polymerizable propene group makes this compound a valuable monomer for creating specialized polymers. The bulky and electron-rich dichlorophenyl pendant group can impart unique properties to the resulting polymer chain.

By employing methods such as free-radical polymerization or controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), polymers can be synthesized where the backbone consists of the polymerized propene units. The pendant 3-(2,4-dichlorobenzyl) groups would significantly influence the material's bulk properties.

Potential Properties of the Resulting Polymer:

Thermal Stability: The aromatic dichlorophenyl groups are expected to increase the glass transition temperature (Tg) and enhance the thermal stability of the polymer compared to simple polyolefins.

Flame Retardancy: The high chlorine content contributed by the monomer would likely impart flame-retardant properties to the material.

High Refractive Index: The presence of the aromatic ring and heavy chlorine atoms would contribute to a higher refractive index, a desirable property for advanced optical materials.

Chemical Resistance: The stable C-C backbone and the inert nature of the dichlorophenyl group would offer good resistance to various chemicals.

These properties make such polymers candidates for applications in specialty plastics, optical devices, and fire-resistant materials.

Incorporation into Polymer Backbones

The unique structure of this compound, which features a reactive propene group and a dichlorinated phenyl ring, makes it a valuable monomer for polymerization processes. The incorporation of this compound into polymer backbones can lead to materials with enhanced properties.

The polymerization of styrenic monomers, which share structural similarities with the subject compound, is a well-established industrial process. Typically, these polymerizations proceed via free-radical mechanisms, often initiated by compounds like benzoyl peroxide. The process involves initiation, propagation, and termination steps to form the polymer chains. For instance, cationic polymerization, sometimes catalyzed by substances like aluminum trichloride (B1173362) in the presence of a small amount of water, is another method used for producing polymers from monomers with similar structures, such as styrene (B11656). youtube.comwpmucdn.comwiley.comgreenchemicals.eu

The presence of the dichlorophenyl group in the monomer is anticipated to impart specific characteristics to the resulting polymer. Halogenated compounds, including those with chloro- and bromo-substituents, are known to confer flame-retardant properties to polymeric materials. faa.govspecialchem.comresearchgate.netgoogleapis.com These flame retardants can act in the vapor phase by trapping free radicals and interrupting the combustion cycle, or in the condensed phase by promoting char formation, which prevents the release of flammable gases. faa.gov Therefore, polymers derived from this compound are expected to exhibit enhanced fire resistance.

A plausible, though not explicitly documented, method for the synthesis of this compound could involve a Grignard reaction. mnstate.eduwvu.edusigmaaldrich.com This could theoretically be achieved by reacting a Grignard reagent prepared from 2,4-dichlorobenzyl halide with a suitable propene derivative, such as 2-bromo-1-propene. orgsyn.org Another potential synthetic route is the Wittig reaction, a powerful method for alkene synthesis from carbonyl compounds and phosphorus ylides. mnstate.edulibretexts.orglibretexts.orgmasterorganicchemistry.comsciepub.com The Heck reaction, which couples unsaturated halides with alkenes using a palladium catalyst, also presents a viable, though hypothetical, pathway. wikipedia.orgorganic-chemistry.orgnih.govnih.govlibretexts.org

| Property | Anticipated Contribution from Monomer | Relevant Chemical Principles |

| Flame Retardancy | The dichlorophenyl group can act as a halogenated flame retardant. | Halogenated compounds interfere with the radical chain reactions of combustion. |

| Thermal Stability | The aromatic ring contributes to the rigidity and thermal stability of the polymer chain. | Aromatic structures generally exhibit higher decomposition temperatures. |

| Chemical Resistance | The chlorinated aromatic structure can enhance resistance to certain chemicals. | The electron-withdrawing nature of chlorine atoms can decrease reactivity. |

| Processability | The methyl-propene group allows for addition polymerization. | Vinyl and styrenic monomers are amenable to various polymerization techniques. |

Development of Specialty Organic Materials

The integration of this compound into organic molecules can lead to the development of specialty materials with tailored functionalities. The dichlorophenyl moiety is a key contributor to these specialized properties.

One significant area of application is in the development of high-refractive-index polymers (HRIPs). wikipedia.orguni-marburg.deed.ac.ukaalto.fiacs.org The refractive index of a polymer is influenced by the molar refractivity of its constituent monomers. aalto.fi The incorporation of atoms with high electron density, such as halogens (in this case, chlorine), and aromatic rings increases the polarizability and thus the refractive index of the material. wikipedia.orgaalto.fi HRIPs are crucial for advanced optical applications, including in the manufacturing of lenses, anti-reflective coatings, and components for photonic devices like LEDs and image sensors. wikipedia.org

Furthermore, the dichlorophenyl group can be a structural component in various biologically active compounds. For example, molecules containing a 2,4-dichlorophenyl group are found in certain fungicides and pesticides. google.comjustia.com The synthesis of complex heterocyclic structures, which can serve as scaffolds for pharmaceuticals, can also utilize dichlorophenyl-containing intermediates. For instance, the preparation of cis-2-(2,4-dichlorophenyl)-2-( mnstate.edumnstate.eduwikipedia.orgtriazol-1-methyl)- mnstate.eduwindows.netdioxolane-4-methyl methanesulfonate, an intermediate for antifungal drugs, starts from m-dichlorobenzene. libretexts.orggoogle.comnih.gov

The synthesis of such specialty materials often involves cross-coupling reactions. The Sonogashira coupling, for example, is used to form carbon-carbon bonds between aryl halides and terminal alkynes, a reaction that could hypothetically be adapted for derivatives of this compound to create more complex molecules. beilstein-journals.orgmdpi.comsciforum.netmdpi.com

| Application Area | Role of this compound | Key Structural Feature |

| High-Refractive-Index Polymers | Serves as a monomer to increase the refractive index of the resulting polymer. | Dichlorophenyl group |

| Agrochemicals | Potential precursor for the synthesis of active ingredients in pesticides or fungicides. | Dichlorophenyl group |

| Pharmaceutical Intermediates | Building block for the synthesis of complex heterocyclic compounds with potential biological activity. | Dichlorophenyl group |

| Advanced Materials | Component in the synthesis of flame-retardant materials. | Dichlorophenyl group |

Exploration of Biological Activities and Molecular Interactions Mechanistic Focus

Structure-Activity Relationship (SAR) Studies for Biological Target Interactions

There is no available information on how the dichloro-substitution pattern on the phenyl ring or the propene scaffold of 3-(2,4-Dichlorophenyl)-2-methyl-1-propene influences its interaction with any biological target.

Investigations into Enzyme Inhibition and Modulation

No studies have been published that investigate the potential for this compound to inhibit or modulate enzyme activity, nor have any biochemical pathways been identified as being perturbed by its presence.

Cellular Level Mechanistic Studies (Excluding Mammalian Physiology)

There is a lack of research on the effects of this compound at the cellular level in any non-mammalian organism.

Interaction with Specific Cellular Components

Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the interaction of this compound with any particular cellular components were identified. Research elucidating the molecular targets, binding sites, or mechanism of action at a subcellular level for this specific compound does not appear to be available in published resources. Therefore, information regarding its effects on or binding to proteins, enzymes, nucleic acids, or other cellular constituents could not be provided.

In Vitro Studies on Microbial Cell Lines (e.g., Antimicrobial, Antifungal)

An extensive search for in vitro studies investigating the antimicrobial or antifungal properties of this compound yielded no specific results. No published research articles, patents, or bioassay data were found that document the testing of this compound against microbial or fungal cell lines. As a result, there is no scientific evidence to report on its efficacy, spectrum of activity, or minimum inhibitory concentrations (MICs) against any bacteria or fungi.

Due to the absence of available data, a data table of research findings cannot be generated.

In-Depth Analysis of "this compound" Uncovers Data Scarcity

A comprehensive review of scientific literature and environmental databases reveals a significant lack of specific data for the chemical compound this compound, particularly concerning its environmental fate and transformation pathways. Despite extensive searches for information on its photodegradation, biotransformation, and mobility, no dedicated studies detailing these aspects for this specific molecule could be located.

While research is available for structurally related compounds, such as dichlorobenzenes, chlorophenols, and other chlorinated aromatic hydrocarbons, direct extrapolation of their environmental behavior to this compound is not scientifically valid. The presence and position of the methyl and propene functional groups can significantly alter a molecule's physicochemical properties, influencing its stability, reactivity, and interaction with environmental and biological systems.

Consequently, it is not possible to provide a detailed and scientifically accurate assessment for the following requested topics for this compound:

Environmental Photodegradation and Biotransformation Studies

Persistence and Environmental Mobility Assessment:A chemical-specific assessment of its persistence and mobility could not be constructed due to the absence of empirical or modeled data.

Without dedicated research on 3-(2,4-Dichlorophenyl)-2-methyl-1-propene, any discussion of its environmental impact would be purely speculative. The scientific community has not published findings that would allow for an authoritative article on its environmental photodegradation and biotransformation.

Sorption to Environmental Solids

Sorption, the process by which a chemical binds to solid particles such as soil and sediment, is a critical factor in determining its mobility and bioavailability in the environment. For non-ionizable organic compounds like this compound, sorption is primarily driven by partitioning into the organic carbon fraction of the solid matrix. epa.gov

The extent of sorption is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A linear relationship frequently exists between the logarithm of Koc and the logarithm of the octanol-water partitioning coefficient (Kow), a measure of a chemical's hydrophobicity. epa.gov Compounds with higher Kow values tend to be more hydrophobic and exhibit stronger sorption to soil and sediment. Given the presence of a dichlorinated phenyl ring, this compound is expected to be hydrophobic and thus exhibit significant sorption to environmental solids, particularly those with high organic carbon content. This sorption reduces its concentration in the aqueous phase, thereby limiting its potential for leaching into groundwater and its bioavailability for microbial degradation. clu-in.org

Studies on other chlorinated hydrocarbons have shown that sorption coefficients can vary based on the specific characteristics of the solid matrix, such as particle size and the nature of the organic matter. nih.gov For instance, sorption tends to be more pronounced in soils and sediments with higher clay and organic matter content.

Table 1: Representative Sorption Coefficients for Structurally Similar Compounds

| Compound Class | Representative Koc (L/kg) | Implication for this compound |

| Chlorinated Benzenes | 500 - 5,000 | Expected to have moderate to high sorption potential. |

| Chlorinated Alkenes | 100 - 2,000 | The propene group may slightly reduce sorption compared to fully aromatic compounds. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | 1,000 - 1,000,000 | The dichlorophenyl group suggests behavior that could trend towards that of lower molecular weight PAHs. |

Note: This table provides illustrative values for classes of compounds structurally related to this compound and is intended to be representative. Actual values for the target compound may vary.

Volatilization Potential from Aqueous and Soil Systems